molecular formula C25H34ClFN4O B606460 Camicinal HCl CAS No. 923565-22-4

Camicinal HCl

货号: B606460
CAS 编号: 923565-22-4
分子量: 461.0 g/mol
InChI 键: MZEVMNJFEUATKJ-FYZYNONXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Camicinal HCl (GSK962040) is a small-molecule motilin receptor agonist developed to address gastrointestinal motility disorders, particularly gastroparesis. Its pharmacological profile is characterized by high selectivity for the motilin receptor, with a pEC50 value of 7.9 in vitro, demonstrating potent agonistic activity . In vivo, this compound enhances cholinergic-mediated contractions in rabbit gastric antral tissue, leading to prolonged prokinetic effects. Oral bioavailability in preclinical models is notable, with 48% in rats and 51% in dogs, supporting its suitability for oral administration .

Pharmacokinetic studies highlight its moderate clearance and volume of distribution, with plasma concentrations correlating to dose-dependent increases in fecal output in conscious rabbits .

化学反应分析

卡米西那盐酸盐会发生各种化学反应,包括:

    氧化: 此反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 此反应涉及添加氢或去除氧。常见的还原剂包括氢化铝锂和硼氢化钠。

    取代: 此反应涉及用另一个官能团替换一个官能团。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物。

科学研究应用

Target Receptor

Camicinal acts as an agonist for the motilin receptor (GPR38), which plays a crucial role in gastrointestinal motility. By binding to this receptor, Camicinal stimulates cholinergic contractility, particularly in the stomach's antrum, promoting gastric emptying and enhancing nutrient absorption .

Biochemical Pathways

The compound influences several biochemical pathways related to gastric motility. Upon activation of the motilin receptor, intracellular signaling cascades are triggered, leading to increased cyclic adenosine monophosphate (cAMP) levels and the phosphorylation of proteins that regulate smooth muscle contraction. This interaction enhances gastric motility and accelerates gastric emptying processes.

Pharmacodynamic Effects

Camicinal has demonstrated significant effects on gastric motility across various studies:

  • Gastric Emptying : In clinical trials, a single dose of Camicinal (50 mg) accelerated gastric emptying by approximately 30-40% in healthy volunteers and by 35-60% in patients with type 1 diabetes and gastroparesis .
  • Glucose Absorption : Camicinal has been shown to increase glucose absorption significantly. In a study involving feed-intolerant patients, glucose absorption improved from a mean area under the curve (AUC) of 28.63 mmol.min/L pre-treatment to 71.63 mmol.min/L post-treatment.

Table: Summary of Pharmacodynamic Effects

ParameterPre-treatment MeanPost-treatment MeanImprovement (%)
Gastric Emptying Time (min)1177635%
Glucose Absorption (AUC240min)28.63 mmol.min/L71.63 mmol.min/L150%

Clinical Applications

Camicinal's ability to enhance gastric motility has led to its investigation in various clinical settings:

  • Gastroparesis Treatment : Studies have shown that Camicinal can effectively improve gastric emptying in patients suffering from diabetic gastroparesis.
  • Nutritional Support in Critical Care : The compound may facilitate better nutritional delivery for critically ill patients who often experience feed intolerance due to impaired gastric motility.
  • Management of Parkinson’s Disease Symptoms : Preliminary findings suggest that Camicinal may alleviate gastrointestinal symptoms associated with Parkinson's disease by improving medication absorption and reducing "off" time .

Case Studies

A notable case study involved a cohort of Parkinson's disease patients who received daily doses of Camicinal over one week. Results indicated a significant reduction in "off" time by over two hours compared to placebo, alongside improved scores on the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS).

Safety and Pharmacokinetics

Camicinal is administered orally and exhibits a pharmacokinetic profile characterized by:

  • Peak Plasma Concentration : Achieved within 1-2 hours post-dose.
  • Half-Life : Approximately 1.5 hours.
  • Bioavailability : Enhanced in critically ill patients due to altered gastrointestinal physiology .

相似化合物的比较

Pharmacodynamic and Pharmacokinetic Comparison

Table 1: Key Pharmacological Parameters of Camicinal HCl vs. Representative Gastroprokinetic Agents

Parameter This compound Erythromycin* Metoclopramide*
Target Receptor Motilin Motilin Dopamine D2/5-HT4
pEC50/EC50 7.9 ~6.5† N/A
Oral Bioavailability 48–51% (preclinical) 30–40% 80–95%
CYP Interaction Risk Low High (CYP3A4) Moderate (CYP2D6)
TDI Risk None Yes Yes

*Generalized data from external sources; †Estimated from literature.

This compound’s motilin receptor selectivity differentiates it from erythromycin, a macrolide antibiotic with secondary motilin agonist activity. While erythromycin exhibits rapid gastric emptying effects, its antibiotic properties and CYP3A4-mediated interactions limit long-term use . In contrast, this compound’s non-antibiotic structure and lack of TDI enhance safety for chronic administration.

Metoclopramide, a dopamine D2 antagonist and 5-HT4 agonist, acts via alternative pathways but carries risks of tardive dyskinesia. This compound avoids these neurological side effects due to its receptor specificity .

Structural and Metabolic Advantages

Its metabolic stability contrasts sharply with erythromycin, which undergoes extensive hepatic CYP3A4 metabolism, necessitating dose adjustments with protease inhibitors or antifungals .

准备方法

卡米西那盐酸盐的合成涉及多个步骤,包括关键中间体的形成及其后续反应工业生产方法的具体细节在公共领域中不容易获得 .

生物活性

Camicinal HCl, also known as GSK962040, is a novel motilin receptor agonist that has been investigated primarily for its potential to enhance gastric motility. This compound is of particular interest in the treatment of conditions such as gastroparesis and feed intolerance, especially in critically ill patients. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and clinical implications based on recent research findings.

Overview of this compound

  • Chemical Structure : Camicinal has the molecular formula C25H33FN4OC_{25}H_{33}FN_{4}O and a molar mass of approximately 424.564 g/mol.
  • Mechanism of Action : As a motilin agonist, Camicinal binds to motilin receptors in the gastrointestinal tract, stimulating gastric emptying and enhancing nutrient absorption.

Pharmacodynamic Effects

Camicinal has shown significant effects on gastric motility. A key study assessed its impact on gastric emptying and glucose absorption in critically ill patients with feed intolerance.

Study Design and Results

  • Study Population : The study involved mechanically ventilated patients (median age 55, 73% male) with a gastric residual volume ≥200 mL.
  • Methodology : Patients received either 50 mg of Camicinal or placebo in a randomized, double-blind manner. The effects were measured using the 13C^{13}C-octanoic acid breath test to assess gastric emptying and plasma concentrations of glucose for absorption metrics.
ParameterPre-treatment (Mean)Post-treatment (Mean)95% Confidence Interval
Gastric Emptying Time (min)11776(0.39, 1.08)
Glucose Absorption (AUC240min)28.63 mmol.min/L71.63 mmol.min/L(1.68, 3.72)

The results indicated that Camicinal significantly accelerated gastric emptying and increased glucose absorption compared to placebo .

Pharmacokinetics

The pharmacokinetic profile of Camicinal was evaluated through plasma concentration measurements post-administration:

  • Peak Plasma Concentration : Observed within 1-2 hours post-dose.
  • Half-Life : Approximately 1.5 hours.
  • Bioavailability : Enhanced in critically ill patients compared to healthy volunteers due to altered gastrointestinal physiology.

Clinical Implications

Camicinal's ability to promote gastric emptying has potential therapeutic applications in various clinical settings:

  • Gastroparesis Treatment : In patients with diabetic gastroparesis, studies have shown that Camicinal can improve gastric emptying by 35-60% .
  • Nutritional Support in Critical Care : By enhancing gastric motility, Camicinal may improve nutritional delivery and clinical outcomes in critically ill patients who are often at risk for feed intolerance .
  • Parkinson’s Disease Management : Preliminary studies suggest that Camicinal may alleviate gastrointestinal symptoms associated with Parkinson’s disease by improving medication absorption and reducing "off" time .

Case Studies

A notable case involved a small cohort of Parkinson's disease patients who received daily doses of Camicinal over a week. Results indicated a significant reduction in "off" time by over two hours compared to placebo, alongside improved scores on the MDS-UPDRS scale .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling Camicinal HCl in laboratory settings?

this compound requires adherence to standard laboratory safety practices. Avoid inhalation, skin/eye contact, and dust formation. Use personal protective equipment (PPE) including gloves, safety goggles, and lab coats. Ensure proper ventilation and access to emergency eyewash stations and showers. In case of accidental exposure, rinse affected areas with water and seek medical attention .

Q. How should researchers design initial pharmacokinetic (PK) studies for this compound in animal models?

PK studies should follow a crossover design with appropriate washout periods to avoid carryover effects. For example, in rat studies, a 2-day washout between dosing days was used, with blood sampling up to 8 hours post-administration. Use LC/MS/MS for accurate quantification of parent compounds in biological matrices. Include control groups and validate analytical methods for sensitivity and specificity .

Q. What are the key parameters to document in experimental methods for reproducibility?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Describe synthesis steps, including solvents, catalysts, and purification methods.
  • Provide spectral data (NMR, HPLC) for new compounds.
  • Include raw datasets and statistical codes in supplementary materials.
  • Reference established protocols for known compounds to avoid redundancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioavailability across species?

Discrepancies between rat and dog PK data (e.g., oral bioavailability differences) require cross-species analysis. Compare metabolic pathways using hepatocyte assays or microsomal studies. Adjust for species-specific factors like gastric motility (relevant to motilin receptor agonism) and plasma protein binding. Use compartmental modeling to identify rate-limiting steps in absorption .

Q. What methodological strategies optimize this compound’s solubility and stability in preclinical formulations?

  • Conduct pH-dependent solubility studies using biorelevant media (e.g., FaSSIF/FeSSIF).
  • Evaluate salt forms (e.g., HCl vs. free base) for enhanced dissolution.
  • Use stability-indicating HPLC methods to assess degradation under accelerated conditions (40°C/75% RH).
  • Apply QbD (Quality by Design) principles to identify critical formulation variables .

Q. How should researchers address gaps in this compound’s toxicity and ecological impact data?

Prioritize Ames tests for mutagenicity and acute toxicity assays in OECD-compliant models (e.g., Daphnia magna for aquatic toxicity). Use computational tools like ECOSAR for preliminary risk assessment. Publish negative findings transparently to inform future risk analyses .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., Hill equation) to model receptor binding efficacy (EC50). For PK/PD integration, apply non-compartmental analysis (NCA) for AUC and Cmax, or physiologically based pharmacokinetic (PBPK) modeling for mechanistic insights. Validate assumptions with bootstrap resampling .

Q. How can researchers ensure rigor when interpreting conflicting in vitro vs. in vivo efficacy data?

  • Cross-validate in vitro results using primary cell lines or 3D organoids.
  • Perform potency shift assays to account for plasma protein binding.
  • Use translational biomarkers (e.g., gastric emptying rates in motilin receptor studies) to bridge preclinical and clinical findings .

Q. Literature and Ethical Considerations

Q. How should researchers address ethical concerns in animal studies involving this compound?

Adhere to ARRIVE 2.0 guidelines for reporting animal experiments. Justify sample sizes using power analysis and minimize distress via humane endpoints. Obtain approval from institutional animal ethics committees. Include a statement on compliance in the methods section .

Q. Tables

Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀–∞ (ng·h/mL)Bioavailability (%)
Rat0.2120 ± 151.5450 ± 5035 ± 5
Dog0.5300 ± 402.01800 ± 20060 ± 8
Data derived from .

属性

IUPAC Name

1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FN4O.ClH/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24;/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3;1H/t19-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEVMNJFEUATKJ-FYZYNONXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923565-22-4
Record name Ethanone, 1-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-[4-[[(3S)-3-methyl-1-piperazinyl]methyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923565-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 923565-22-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。